Linaclotide - 851199-59-2

Linaclotide

Catalog Number: EVT-273029
CAS Number: 851199-59-2
Molecular Formula: C59H79N15O21S6
Molecular Weight: 1526.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linaclotide is a synthetic 14-amino acid peptide that acts as a potent and selective agonist of guanylate cyclase-C (GC-C). [, ] This receptor is primarily found on the luminal surface of intestinal epithelial cells. [, ] Linaclotide's research applications stem from its ability to stimulate GC-C and modulate intestinal fluid secretion, gastrointestinal transit, and visceral sensitivity. [, ] Its relevance in scientific research lies in understanding and potentially treating gastrointestinal disorders associated with dysregulated fluid homeostasis and visceral hypersensitivity.

Future Directions
  • Optimizing Drug Delivery: Further research into the metabolism and disposition of linaclotide could lead to the development of novel formulations or delivery systems to optimize its absorption and target specific regions of the intestine for enhanced therapeutic benefit. [, ]
  • Expanding Therapeutic Applications: Continued investigation of linaclotide's mechanisms of action, including its potential to modulate visceral hypersensitivity and gut microbiota composition, could pave the way for its application in treating a wider range of gastrointestinal disorders and even potentially in conditions beyond the gut, such as chronic kidney disease. [, , , , ]
  • Personalized Medicine: Future research could explore the potential for tailoring linaclotide treatment to individual patients based on their specific gastrointestinal symptoms, genetics, gut microbiota composition, and other relevant factors. [, ] This personalized approach could lead to more effective and targeted therapies for patients with chronic constipation and irritable bowel syndrome with constipation.
Source and Classification

Linaclotide is classified as a peptide drug due to its structure comprising amino acids. It is synthesized through various chemical methods that facilitate the formation of specific disulfide bonds essential for its biological activity. The compound is derived from the natural peptide guanylin, which plays a crucial role in regulating intestinal fluid secretion.

Synthesis Analysis

The synthesis of linaclotide involves several sophisticated methods that ensure the correct formation of disulfide bonds, which are critical for its functionality.

Methods

Molecular Structure Analysis

Linaclotide's molecular structure consists of 14 amino acids with multiple cysteine residues that form three crucial disulfide bonds. The correct folding and bonding are vital for its receptor binding and biological activity.

Structure Data

  • Molecular Formula: C_59H_79N_15O_21S_3
  • Molecular Weight: Approximately 1259.5 g/mol
  • Structural Features: The presence of three disulfide bonds contributes to its stability and function as a guanylate cyclase-C agonist.
Chemical Reactions Analysis

Linaclotide undergoes several key chemical reactions during its synthesis:

  1. Peptide Bond Formation: This reaction occurs during solid-phase synthesis where amino acids are sequentially linked via peptide bonds.
  2. Oxidation Reactions: Essential for forming disulfide bonds, these reactions can be performed under mild conditions to prevent degradation of sensitive side chains.
  3. Deprotection Reactions: Following synthesis, protecting groups are removed to yield the active peptide form.

Technical Details

The synthesis typically involves:

  • Using protecting groups such as Fmoc for amino acids during solid-phase synthesis.
  • Employing oxidizing agents like iodine or other selective oxidants to facilitate disulfide bond formation without leading to unwanted byproducts .
Mechanism of Action

Linaclotide exerts its pharmacological effects by activating guanylate cyclase-C receptors located on intestinal epithelial cells.

Process and Data

  1. Receptor Activation: Upon binding to guanylate cyclase-C, linaclotide stimulates an increase in intracellular cyclic guanosine monophosphate levels.
  2. Physiological Effects: This cascade leads to enhanced secretion of chloride and bicarbonate into the intestinal lumen, promoting fluid accumulation and accelerating bowel transit time.
  3. Clinical Outcomes: Clinical studies have demonstrated significant improvements in bowel movement frequency and reductions in abdominal pain among patients treated with linaclotide .
Physical and Chemical Properties Analysis

Linaclotide exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like acetonitrile.

Chemical Properties

  • Stability: Stable under appropriate storage conditions but sensitive to heat and moisture.
  • pH Sensitivity: Optimal activity at physiological pH levels due to its mechanism involving receptor interactions.
Applications

Linaclotide is primarily used in clinical settings for:

  1. Irritable Bowel Syndrome with Constipation: It helps alleviate symptoms associated with this chronic condition.
  2. Chronic Idiopathic Constipation: It provides relief for patients suffering from persistent constipation without an identifiable cause.
Molecular Structure and Biochemical Characterization of Linaclotide

Chemical Composition and Peptide Sequence Analysis

Linaclotide is a synthetic 14-amino acid oligopeptide with the empirical formula C₅₉H₇₉N₁₅O₂₁S₆ and a molecular weight of 1526.73 g/mol [2] [8] [10]. Its primary structure consists of the sequence H-Cys¹-Cys²-Glu³-Tyr⁴-Cys⁵-Cys⁶-Asn⁷-Pro⁸-Ala⁹-Cys¹⁰-Thr¹¹-Gly¹²-Cys¹³-Tyr¹⁴-OH (abbreviated as CCEYCCNPACTGCY) [2] [10]. The peptide features two tyrosine residues (Tyr⁴ and Tyr¹⁴) that contribute to its interactions with the guanylate cyclase-C (GC-C) receptor [3] [8]. Crucially, linaclotide is structurally analogous to endogenous hormones guanylin and uroguanylin, as well as the E. coli heat-stable enterotoxin STa, which explains its potent agonist activity [2] [3].

Table 1: Linaclotide Structural Features

CharacteristicDetails
Molecular FormulaC₅₉H₇₉N₁₅O₂₁S₆
Molecular Weight1526.73 g/mol
Amino Acid SequenceCys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr
Key Functional ResiduesTyr⁴, Tyr¹⁴ (receptor binding)
Structural AnalogsGuanylin, Uroguanylin, E. coli STa enterotoxin

Disulfide Bond Configuration and Structural Stability

The tertiary structure of linaclotide is stabilized by three interlocking disulfide bonds formed between specific cysteine residues: Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³ [2] [7] [10]. This unique "tris-disulfide" architecture creates a compact, globular conformation essential for biological activity [7]. The Cys¹-Cys⁶ bond forms the most thermodynamically stable bridge, acting as a nucleation site for subsequent folding [7] [10]. These disulfide linkages confer exceptional stability in the harsh gastrointestinal environment, enabling linaclotide to resist degradation by gastric acid (pH ≥ 3) and intestinal proteases like pepsin, trypsin, and chymotrypsin [3] [5] [8]. However, the peptide undergoes rapid proteolysis in jejunal fluid within 30 minutes, limiting its action to the intestinal lumen [3] [8].

Table 2: Disulfide Bond Functions in Linaclotide

Disulfide PairStructural RoleStability Contribution
Cys¹–Cys⁶Nucleation site for foldingHigh thermodynamic stability
Cys²–Cys¹⁰Stabilizes β-sheet-like motifsModerate stability
Cys⁵–Cys¹³Positions Tyr⁴/Tyr¹⁴ for receptor bindingCritical for bioactivity

Synthesis Methodologies and Challenges in Peptide Production

The synthesis of linaclotide presents significant challenges due to the need for regioselective disulfide bond formation. Three primary strategies have been developed:

  • Random Oxidation: Uses a single cysteine protecting group, but generates misfolded isomers (yield: <20%) [7].
  • Semi-Regioselective Oxidation: Forms one specific disulfide first, reducing but not eliminating misfolding [7] [4].
  • Fully Regioselective Synthesis: Employs orthogonally protected cysteines for stepwise disulfide formation. A breakthrough approach uses:
  • Cys¹/Cys⁶: Protected with 4-methoxytrityl (Mmt)
  • Cys²/Cys¹⁰: Protected with diphenylmethyl (Dpm)
  • Cys⁵/Cys¹³: Protected with 2-nitrobenzyl (o-NBn) [7]

The optimized regioselective protocol involves:

  • Solid-phase synthesis of the linear peptide
  • On-resin oxidation of Cys¹–Cys⁶ using N-chlorosuccinimide
  • Cleavage and solution-phase oxidation of Cys²–Cys¹⁰
  • Photochemical deprotection (365 nm UV light) and oxidation of Cys⁵–Cys¹³ using disulfiram (DSF) in 50% acetonitrile/water [7].

This method achieves a 46% isolated yield of correctly folded linaclotide under optimal conditions (10A current intensity, 25-minute UV exposure) [7]. Scalability remains limited by the need for multiple purification steps and the sensitivity of photochemical reactions.

Table 3: Synthesis Strategies Comparison

MethodKey StepsYieldPurity Challenges
Random OxidationSingle-step deprotection/oxidation<20%High isomer impurity
Semi-RegioselectiveSequential oxidation of two disulfides25-35%Moderate isomer impurity
Fully RegioselectiveOrthogonal protection/stepwise oxidation46%Minimal impurities

Structure-Activity Relationships (SAR) in Guanylate Cyclase-C (GC-C) Agonism

Linaclotide's agonistic activity depends critically on its spatial conformation and specific residues:

  • Disulfide Bonds: All three bonds are indispensable. Removal of any single bond reduces GC-C binding affinity by >95% and abolishes cyclic guanosine monophosphate (cGMP) production [3] [7]. The Cys⁵–Cys¹³ bond positions Tyr residues optimally for receptor engagement [8].
  • Tyrosine Residues: Tyr⁴ and Tyr¹⁴ form hydrogen bonds with the extracellular domain of GC-C. Mutagenesis of either tyrosine reduces potency by 100-fold [3] [8].
  • Core Motif: The tetra-amino acid segment Cys⁶-Asn⁷-Pro⁸-Ala⁹ is highly conserved with endogenous uroguanylin. Substitutions here impair receptor internalization [2] [3].
  • Metabolite Activity: Proteolytic cleavage yields active metabolite MM-419447 (des-Tyr¹⁴), which retains full agonist activity due to preserved disulfide topology [5] [8]. The minimal active fragment is CCECNPACTGC (residues 1–11), confirming the C-terminus' dispensability [3] [10].

Linaclotide binds GC-C with picomolar affinity (Kd = 1.4 nM), increasing intracellular cGMP by 47-fold in intestinal epithelial cells. This activation is pH-independent, unlike uroguanylin, allowing efficacy throughout the intestine [3] [5] [8].

Properties

CAS Number

851199-59-2

Product Name

Linaclotide

IUPAC Name

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C59H79N15O21S6

Molecular Weight

1526.8 g/mol

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)

InChI Key

KXGCNMMJRFDFNR-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Solubility

Slightly soluble
Slightly soluble in water
Slightly soluble in aqueous sodium chloride

Synonyms

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.